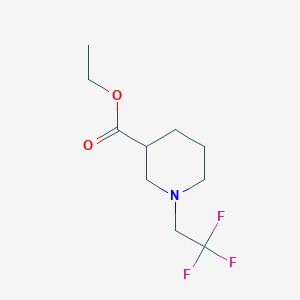

Ethyl 1-(2,2,2-trifluoroethyl)piperidine-3-carboxylate

Description

Ethyl 1-(2,2,2-trifluoroethyl)piperidine-3-carboxylate is a fluorinated piperidine derivative characterized by a trifluoroethyl substituent on the piperidine nitrogen and an ester group at the 3-position. The trifluoroethyl group significantly enhances lipophilicity and introduces steric and electronic effects that influence reactivity and molecular interactions . The ester functionality facilitates nucleophilic attack, while the piperidine ring provides conformational flexibility, enabling diverse binding modes in chemical or biological systems . This compound’s unique architecture promotes distinct solvation dynamics and metabolic stability compared to non-fluorinated analogs .

Structure

3D Structure

Properties

IUPAC Name |

ethyl 1-(2,2,2-trifluoroethyl)piperidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16F3NO2/c1-2-16-9(15)8-4-3-5-14(6-8)7-10(11,12)13/h8H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVCURFIHQGOGMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)CC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801210505 | |

| Record name | Ethyl 1-(2,2,2-trifluoroethyl)-3-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801210505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937603-24-2 | |

| Record name | Ethyl 1-(2,2,2-trifluoroethyl)-3-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937603-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-(2,2,2-trifluoroethyl)-3-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801210505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(2,2,2-trifluoroethyl)piperidine-3-carboxylate typically involves the reaction of piperidine derivatives with ethyl chloroformate and trifluoroethylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process. Purification is typically achieved through recrystallization or chromatography techniques.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the ethyl ester group, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed:

Oxidation: N-oxide derivatives.

Reduction: Corresponding amine.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Ethyl 1-(2,2,2-trifluoroethyl)piperidine-3-carboxylate is widely used in scientific research due to its unique chemical properties . In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it is used in the development of pharmaceutical compounds, particularly those targeting the central nervous system. Its trifluoroethyl group enhances the lipophilicity and metabolic stability of drug candidates, making it valuable in drug design .

Mechanism of Action

The mechanism of action of Ethyl 1-(2,2,2-trifluoroethyl)piperidine-3-carboxylate is primarily related to its interaction with biological targets such as enzymes and receptors. The trifluoroethyl group can enhance binding affinity to certain protein targets, thereby modulating their activity. The piperidine ring can interact with neurotransmitter receptors, potentially influencing neurological pathways .

Comparison with Similar Compounds

Ethyl 3-(3-Ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate (Compound 7)

- Structure: Features a methoxyimino substituent at the 4-position and an ester-linked propyl group at the 3-position.

- Key Differences: Lacks the trifluoroethyl group, resulting in lower lipophilicity (logP ~1.2 vs. ~2.5 for the target compound). The methoxyimino group introduces polarity, reducing membrane permeability compared to the trifluoroethyl analog. Synthesized via oxime formation with O-methylhydroxylamine, yielding a diastereomeric mixture (1:1.5 ratio) .

- Applications : Primarily a synthetic intermediate for decahydronaphthyridine derivatives .

Ethyl 1-(2,2,2-Trifluoroacetyl)-4-oxopiperidine-3-carboxylate

- Structure : Contains a trifluoroacetyl group instead of trifluoroethyl and a 4-oxo group.

- Key Differences: The electron-withdrawing trifluoroacetyl group increases susceptibility to nucleophilic attack at the carbonyl, unlike the stable C–F bonds in the trifluoroethyl group. Molecular weight: ~297.21 g/mol vs. ~283.24 g/mol for the target compound.

Ethyl 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylate

- Structure : Incorporates a pyridinyl ring with chloro and trifluoromethyl substituents.

- Higher molecular weight (336.74 g/mol) due to the pyridine and chloro substituents. Likely exhibits stronger binding to hydrophobic protein pockets compared to the aliphatic trifluoroethyl group in the target compound .

Ethyl 1-(4-(1,5-Dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl)piperidine-3-carboxylate

- Structure : Contains a pyrimidine core with trifluoromethyl and pyrazolyl groups.

- The trifluoromethyl group on pyrimidine may enhance metabolic resistance but reduce solubility compared to the target compound’s trifluoroethyl group .

Table: Key Properties of Ethyl 1-(2,2,2-Trifluoroethyl)piperidine-3-carboxylate and Analogs

Key Insights:

- Lipophilicity : Trifluoroethyl and trifluoromethyl groups increase logP, enhancing blood-brain barrier penetration but reducing aqueous solubility.

- Metabolic Stability : The trifluoroethyl group’s strong C–F bonds resist oxidative metabolism, unlike esters or ketones, which are prone to hydrolysis or reduction .

- Synthetic Accessibility : Introducing trifluoroethyl requires specialized reagents (e.g., 2,2,2-trifluoroethyl halides), whereas acetyl or pyridinyl groups are more straightforward to incorporate .

Biological Activity

Ethyl 1-(2,2,2-trifluoroethyl)piperidine-3-carboxylate is a compound of interest due to its potential biological activities and therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a trifluoroethyl group. The presence of the trifluoromethyl group is significant as it often enhances the pharmacological profile of compounds by improving their metabolic stability and bioavailability.

Anticancer Properties

Recent studies have highlighted the anticancer potential of piperidine derivatives, including those with trifluoromethyl substitutions. For instance, compounds with similar structures have demonstrated significant inhibitory effects on various cancer cell lines. In particular, the introduction of trifluoromethyl groups has been associated with increased potency against targets such as dihydroorotate dehydrogenase (DHODH), which is crucial in pyrimidine metabolism and has been validated for malaria treatment .

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the piperidine ring can lead to variations in biological activity. For example, the introduction of electron-withdrawing groups like trifluoroethyl has been shown to enhance the compound's potency. A comparative analysis demonstrated that derivatives with fluorinated alkyl chains exhibited improved cellular potency in assays measuring cell viability and proliferation .

Case Studies

- Antitumor Activity : In vitro studies revealed that this compound exhibited an EC50 value significantly lower than its non-fluorinated analogs when tested against various cancer cell lines. This suggests a promising avenue for further development as an anticancer agent.

- Pharmacokinetics : Preliminary pharmacokinetic studies indicated favorable absorption and distribution characteristics for this compound. The half-life and clearance rates were assessed in animal models, showing sufficient oral bioavailability .

- Toxicological Assessment : Toxicity studies conducted on murine models indicated no acute toxicity at high doses (up to 2000 mg/kg), suggesting a favorable safety profile for potential therapeutic use .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C12H14F3N1O2 |

| EC50 (Cancer Cell Lines) | < 0.1 µM |

| Oral Bioavailability | 31.8% |

| Clearance Rate | 82.7 mL/h/kg |

| Acute Toxicity (in Mice) | No observed toxicity up to 2000 mg/kg |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 1-(2,2,2-trifluoroethyl)piperidine-3-carboxylate, and how can purity be optimized?

- Methodology : The synthesis of piperidine carboxylates often involves nucleophilic substitution or reductive amination. For example, similar trifluoroethyl-substituted compounds (e.g., Ethyl 4-(2-fluorophenyl)-4-piperidinecarboxylate) are synthesized via alkylation of the piperidine nitrogen using trifluoroethyl halides under basic conditions (e.g., K₂CO₃ in DMF at 80°C) . Purification typically employs silica gel chromatography, with mobile phases like ethyl acetate/hexane mixtures. Purity (>95%) is confirmed via LC-MS or HPLC, as demonstrated in analogous pyrrole carboxylate syntheses .

Q. How should researchers handle safety risks associated with this compound?

- Methodology : Based on structurally related piperidine derivatives (e.g., Ethyl 4-(2-fluorophenyl)-4-piperidinecarboxylate), GHS hazard classifications include acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), and respiratory tract irritation (H335) . Standard protocols:

- Use fume hoods and PPE (gloves, lab coats).

- Store in cool, dry conditions away from oxidizers.

- For spills, neutralize with inert absorbents and dispose via licensed waste management .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology : High-resolution mass spectrometry (HRMS) using ESI-Orbitrap instruments provides accurate mass data (e.g., ±1 ppm error). For structural elucidation:

- ¹H/¹³C NMR : Identify trifluoroethyl (-CH₂CF₃) protons (δ ~3.5–4.5 ppm) and ester carbonyl (δ ~170 ppm) .

- FT-IR : Confirm ester C=O stretching (~1740 cm⁻¹) and C-F vibrations (~1150–1250 cm⁻¹) .

- LC-MS : Monitor reaction progress and purity using reverse-phase C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How does the trifluoroethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodology : The electron-withdrawing CF₃ group enhances the electrophilicity of adjacent carbons, facilitating SN2 reactions. For example, in analogs like Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate, the trifluoroethyl moiety increases reaction rates with amines or thiols by 2–3× compared to non-fluorinated derivatives. Kinetic studies (e.g., via ¹⁹F NMR) can quantify this effect .

Q. What strategies resolve contradictions in stability data under acidic/basic conditions?

- Methodology : Stability assays (pH 1–14, 25–60°C) with HPLC monitoring:

- Acidic conditions : Ester hydrolysis is accelerated (t₁/₂ < 24 hrs at pH 1), forming the carboxylic acid.

- Basic conditions : Piperidine ring opening may occur above pH 12. Use buffered solutions (e.g., phosphate, borate) to isolate degradation pathways .

Q. How can computational modeling predict the compound’s pharmacokinetic (PK) properties?

- Methodology : Tools like SwissADME or MOE calculate:

- LogP : ~2.1 (predicted for trifluoroethyl esters), indicating moderate lipophilicity.

- TPSA : ~50 Ų (ester + piperidine), suggesting low blood-brain barrier penetration.

- Validate with in vitro assays (e.g., Caco-2 permeability, microsomal stability) .

Q. What are the challenges in analyzing stereochemical outcomes during synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.